N,N,3-Trimethyl-3-piperidinamine

Description

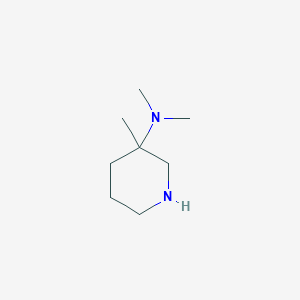

N,N,3-Trimethyl-3-piperidinamine is a tertiary amine featuring a piperidine ring substituted with three methyl groups: two at the nitrogen atom (N,N-dimethyl) and one at the 3-position of the ring. This compound belongs to the class of N-substituted piperidines, which are widely studied for their structural versatility in medicinal chemistry and drug design.

Properties

IUPAC Name |

N,N,3-trimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(10(2)3)5-4-6-9-7-8/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUFINOQAPUKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-3-piperidinamine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethyl-3-piperidinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions with halogenated compounds, forming new substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, methylating agents.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N,N,3-Trimethyl-3-piperidinamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-3-piperidinamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between N,N,3-Trimethyl-3-piperidinamine and related compounds:

Physicochemical and Pharmacological Comparisons

- Lipophilicity: N,N-Dimethyl groups (as in the target compound) enhance lipophilicity compared to polar substituents like fluorobenzyl () or aminomethyl (). HIPDM () shares this trait, enabling blood-brain barrier penetration. The logP of HIPDM (~3.5) and Pheniramine (~3.2) suggests that this compound may have a similar logP, favoring membrane permeability .

Synthetic Routes :

- N-Methylpiperidine derivatives are often synthesized via reductive amination or alkylation. For example, HIPDM () was prepared via an iodine exchange reaction, while [2] highlights N-methylpiperidine’s role in reducing racemization during peptide synthesis .

Biological Activity :

Substituent Effects on Function

- N,N-Dimethyl vs. N-Substituted Aryl Groups :

- N,N-Dimethyl groups (target compound) increase basicity and lipophilicity, whereas bulky aryl substituents (e.g., 3-fluorobenzyl in ) may reduce metabolic stability but enhance target specificity.

Biological Activity

N,N,3-Trimethyl-3-piperidinamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, synthesis methods, mechanisms of action, and applications in various therapeutic areas.

This compound is a piperidine derivative characterized by three methyl groups attached to the nitrogen atom of the piperidine ring. The synthesis typically involves the alkylation of piperidine derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Industrial production often employs hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide, ensuring scalability for large-scale applications.

Biological Activities

Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties:

The compound has been investigated for its anticancer activity. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a recent study showed that derivatives of this compound displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Mechanism of Action:

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor of enzymes involved in critical pathways such as cell growth and proliferation. This interaction can lead to downstream effects that promote apoptosis in cancer cells .

Case Studies

-

Cytotoxicity in Cancer Models:

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that this compound derivatives not only inhibited cell growth but also triggered apoptotic pathways. The structure–activity relationship (SAR) analysis highlighted that modifications to the piperidine structure could enhance efficacy against cancer cells . -

Antimicrobial Efficacy:

In another study, the compound was tested against a panel of bacterial pathogens, showing significant inhibition zones in agar diffusion tests. The results suggest that this compound could serve as a lead compound for developing new antibiotics.

Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethylpiperidine | Two methyl groups on nitrogen | Moderate antimicrobial activity |

| N-Methylpiperidine | One methyl group on nitrogen | Lower anticancer activity |

| This compound | Three methyl groups on nitrogen | Enhanced cytotoxicity and antimicrobial properties |

Future Directions and Applications

The unique substitution pattern of this compound offers opportunities for further research into its therapeutic potential. Its dual action as an antimicrobial and anticancer agent positions it as a candidate for multi-targeted therapies. Ongoing studies focus on optimizing its structure to improve selectivity and potency against specific cancer types and bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.